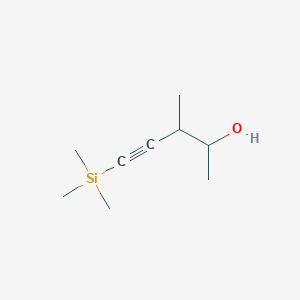
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, also known as MTTPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MTTPA is a synthetic compound that is created through a specific synthesis method, and its mechanism of action is not yet fully understood. However, studies have shown that MTTPA has various biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is not yet fully understood, but studies have shown that it can interact with various biomolecules, including proteins and nucleic acids. N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been shown to bind to certain proteins, altering their structure and function, which could explain some of its biochemical effects. Additionally, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been shown to generate reactive oxygen species, which could contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has various biochemical and physiological effects that make it a promising candidate for future research. Studies have shown that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has anti-inflammatory and antioxidant properties, which could make it useful in the development of new drugs for treating various diseases. Additionally, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been shown to selectively bind to proteins and other biomolecules, making it a useful tool for studying their structure and function.
実験室実験の利点と制限
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several advantages for lab experiments, including its high selectivity for certain biomolecules and its ability to generate reactive oxygen species. However, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several limitations, including its complex synthesis method and the need for careful monitoring and control during experiments.
将来の方向性
There are several future directions for research on N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, including its use as a fluorescent probe for imaging biological systems, its potential as a drug for treating various diseases, and its use in the development of new biomaterials. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide and its potential applications in various fields.
合成法
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methylthiazol-4-ylamine with 2-bromoacetophenone in the presence of a base to form an intermediate product. This intermediate product is then reacted with 3-(trifluoromethyl)phenol in the presence of a catalyst to form the final product, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide. The synthesis method of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex process that requires careful monitoring and control to obtain high yields of the final product.
科学的研究の応用
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has various potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems. Studies have shown that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can selectively bind to proteins and other biomolecules, making it a useful tool for studying their structure and function. Additionally, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the development of new drugs for treating various diseases.
特性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-12-23-17(11-27-12)15-7-2-3-8-16(15)24-18(25)10-26-14-6-4-5-13(9-14)19(20,21)22/h2-9,11H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAYOCDUAQBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)
![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)


![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)


![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2927402.png)
